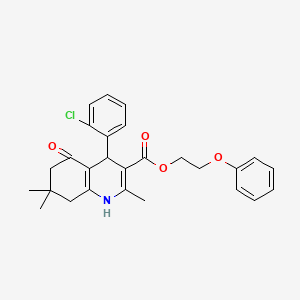

2-Phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Description

2-Phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a polyhydroquinoline derivative with a complex bicyclic scaffold. The compound features a 4-(2-chlorophenyl) substituent at the tetrahydroquinoline core, a 2-phenoxyethyl ester group at position 3, and methyl groups at positions 2 and 5. This structure is hypothesized to confer pharmacological properties, including anti-inflammatory and calcium channel modulation, based on analogs described in the literature .

Properties

Molecular Formula |

C27H28ClNO4 |

|---|---|

Molecular Weight |

466.0 g/mol |

IUPAC Name |

2-phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C27H28ClNO4/c1-17-23(26(31)33-14-13-32-18-9-5-4-6-10-18)24(19-11-7-8-12-20(19)28)25-21(29-17)15-27(2,3)16-22(25)30/h4-12,24,29H,13-16H2,1-3H3 |

InChI Key |

QTVNKHXYXXBCII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)OCCOC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 2-phenoxyethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The phenoxyethyl and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound may act as an anticancer agent by inhibiting specific enzymes and pathways involved in cancer cell proliferation. Studies have shown its potential to disrupt cellular processes by interacting with molecular targets such as kinases involved in signaling pathways.

- Enzyme Inhibition : The compound's ability to inhibit enzymes makes it valuable in drug development. It is being investigated for its effects on various biological pathways relevant to diseases like cancer and metabolic disorders .

Materials Science

The structural properties of 2-phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate make it a candidate for developing novel materials with specific electronic and optical properties. Its unique framework could be utilized in creating advanced materials for electronic applications.

Biological Studies

In biological research, this compound is used to study enzyme interactions and receptor binding. By investigating these interactions, researchers can gain insights into its therapeutic potential and mechanisms of action.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Mechanism : A study demonstrated that the compound inhibits the proliferation of cancer cells through apoptosis induction via kinase inhibition pathways. This mechanism highlights its potential use as a therapeutic agent in oncology.

- Material Development : Research has explored the use of this compound in creating polymer composites with enhanced properties for use in electronic devices. The findings suggest that incorporating this compound can improve the conductivity and durability of materials.

- Enzyme Interaction Studies : Investigations into its interaction with specific enzymes have shown promising results in modulating biochemical pathways relevant to various diseases. This research is crucial for understanding how such compounds can be harnessed for therapeutic purposes .

Mechanism of Action

The mechanism of action of 2-phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Scaffold Modifications

The tetrahydroquinoline backbone is conserved across analogs, but substituent variations significantly influence activity:

Pharmacological Activity

- Anti-inflammatory Potential: The ethyl ester analog () showed efficacy at lower doses than marketed drugs, suggesting that the 2-chlorophenyl group enhances target binding. The phenoxyethyl ester in the target compound may further optimize pharmacokinetics .

- Calcium Channel Modulation : Methoxy and chromenyl derivatives () are linked to calcium modulatory effects, but the target compound’s 2-chlorophenyl group may offer superior binding to ion channels due to its electronegativity .

Structural and Crystallographic Insights

Ring Conformation and Puckering

- The hexahydroquinoline ring adopts a boat-chair conformation in Ethyl 4-phenyl analogs (), with puckering parameters (Cremer-Pople analysis) indicating moderate distortion .

- The 2-chlorophenyl group in the target compound may induce steric strain, altering ring puckering compared to phenyl or methoxy-substituted analogs.

Software-Driven Structural Analysis

- SHELXL/OLEX2 : Used for refining crystal structures of analogs (–4, 8). For example, reports a mean C–C bond length of 1.534 Å and R factor = 0.046, indicating high precision .

- Comparative Bond Angles : The 2-chlorophenyl substituent may increase torsion angles at C4–N1 compared to methoxy or bromo analogs, influencing protein-ligand interactions.

Pharmacokinetic and Physicochemical Properties

- Metabolism : Methoxy and hydroxyl groups (–11) may undergo phase I oxidation, whereas the 2-chlorophenyl group could slow hepatic clearance .

Biological Activity

2-Phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a phenoxyethyl group with a tetrahydroquinoline core, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C27H28ClNO4, with a molecular weight of approximately 466.0 g/mol. Its structure includes both aromatic and heterocyclic components which contribute to its biological activity.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific cellular targets. Studies have shown that compounds with similar structures often exhibit effects on multidrug resistance (MDR) mechanisms in cancer cells, particularly through modulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) .

Anticancer Activity

- Multidrug Resistance Modulation : A study demonstrated that derivatives of quinoline structures could effectively block P-gp efflux and induce apoptosis in drug-resistant cancer cells . This suggests that 2-phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate may possess similar properties.

- Cytotoxicity Studies : In vitro assays have shown that compounds with the tetrahydroquinoline framework can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human uterine sarcoma cells and showed promising results in terms of reducing cell viability .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been tested against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Case Studies

- Study on Quinoline Derivatives : One significant study synthesized multiple derivatives of quinoline and tested their biological activities. The findings indicated that certain modifications in the structure led to enhanced anticancer and antimicrobial activities .

- Molecular Docking Studies : Docking studies have been employed to predict the interaction of this compound with various biological targets. These studies provide insights into how structural features influence binding affinities and therapeutic efficacy .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-chlorophenyl)-6-methoxyquinoline | Contains a methoxy group | Antimicrobial |

| 5-Oxo-benzopyrano[3,4-b]quinolin | Fused bicyclic system | Anticancer |

| 2-(4-chlorophenyl)-3-methylquinolin-4(1H)-one | Simpler core structure | Moderate cytotoxicity |

This comparative analysis highlights the unique aspects of 2-phenoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate in terms of its potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.